Technical Guide: Medicinal Chemistry of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
Technical Guide: Medicinal Chemistry of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
This is an in-depth technical guide on the medicinal chemistry applications of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine .
Executive Summary
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS: 192802-83-6) represents a privileged heterocyclic scaffold in modern drug discovery. Structurally distinct from the ubiquitous pyrazolo[3,4-d]pyrimidine (a direct adenine bioisostere), this pyridazine-fused core offers unique electronic properties and hydrogen-bonding vectors that are increasingly exploited to target Phosphodiesterases (PDE4) and specific Protein Kinases (CDK, mTOR) .
The molecule serves as a high-value intermediate due to the orthogonality of its functional groups:
-
The 7-Chloro "Warhead": A highly reactive site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling rapid library generation.
-
The 2-Ethyl Handle: A specific N-alkylation pattern that modulates solubility, lipophilicity (LogP), and metabolic stability compared to the N1-isomer.
This guide provides a comprehensive analysis of the scaffold's synthesis, reactivity, and application in therapeutic development.
Structural Analysis & Physicochemical Profile
Understanding the numbering and electronic distribution is critical, as literature often conflates this scaffold with its pyrimidine analogs.
Nomenclature and Numbering
The IUPAC numbering for the 2H-isomer initiates at the pyrazole nitrogen bearing the ethyl group.
-
Core System: 2H-Pyrazolo[3,4-d]pyridazine
-
Substituents:
-
Position 2 (N): Ethyl group (Solubilizing/Steric handle).
-
Position 7 (C): Chlorine atom (Electrophilic center).
-
Electronic Properties (Bioisosterism)
Unlike pyrazolo[3,4-d]pyrimidines (which mimic ATP's adenine), the pyridazine ring (N-N bond) introduces a dipole moment and basicity profile that alters binding kinetics.
-
H-Bond Acceptor: The N5/N6 nitrogens serve as critical acceptors in the binding pockets of PDE4 and various kinases.
-
Solubility: The 2-ethyl substituent disrupts crystal packing more effectively than the 1-ethyl isomer, typically resulting in improved solubility in organic solvents and lipid formulations.
Figure 1: Structural logic and functional handles of the scaffold.
Synthesis & Manufacturing Routes
The synthesis of the 2-ethyl isomer requires regiochemical control, as alkylation of the parent heterocycle often yields mixtures of N1 and N2 isomers.
Primary Synthetic Pathway (Hydrazine Cyclization)
The most robust route avoids alkylation ambiguity by using ethylhydrazine early in the sequence or exploiting specific tautomeric preferences of the pyridazinone intermediate.
Step-by-Step Logic:
-
Precursor Assembly: Reaction of a 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) with hydrazine to form the pyrazole core? Correction: The standard industrial route often builds the pyridazine ring onto a pre-formed pyrazole or vice-versa.
-
Preferred Route (Pyridazine-First):
-
Chlorination: If the intermediate is a pyrazolo-pyridazinone (7-OH), it is converted to the 7-Cl derivative using Phosphorus Oxychloride (
).
Regioselectivity Insight[4]
-
N1 vs. N2: Direct alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine with ethyl iodide typically favors the N2-position (kinetic control) or gives a mixture requiring chromatographic separation.
-
Validation: The identity of the 2-ethyl isomer is confirmed via NOESY NMR (interaction between ethyl
and C3-H) and X-ray crystallography.
Functionalization Strategies
The 7-chloro group is the primary "warhead" for medicinal chemistry diversification.
Nucleophilic Aromatic Substitution (SNAr)
This is the most common reaction. The electron-deficient pyridazine ring activates the C7-chlorine toward displacement by amines, alkoxides, and thiols.
| Nucleophile | Reaction Conditions | Product Class | Application |
| Primary Amines ( | EtOH/DMF, | 7-Amino-derivatives | Kinase Hinge Binders |
| Secondary Amines ( | DMF, | 7-Dialkylamino | Solubility optimization |
| Phenols/Alcohols ( | NaH, THF, 0°C -> RT | 7-Alkoxy-derivatives | PDE4 Hydrophobic Pocket |
Palladium-Catalyzed Cross-Couplings
For carbon-carbon bond formation, the 7-Cl species is an excellent substrate.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to install hydrophobic aromatic tails.
-
Buchwald-Hartwig: For introducing sterically hindered amines or anilines that fail under standard SNAr conditions.
Figure 2: Chemical diversification pathways from the 7-chloro core.
Medicinal Chemistry Applications
Phosphodiesterase 4 (PDE4) Inhibition
The pyrazolo[3,4-d]pyridazine scaffold is a proven bioisostere for the phthalazinone core found in older PDE4 inhibitors.
-
Mechanism: The scaffold occupies the adenine-binding pocket of the PDE4 enzyme. The 2-ethyl group often projects into a solvent-exposed region or a specific hydrophobic sub-pocket, improving selectivity against PDE1 and PDE5.
-
Therapeutic Area: Respiratory diseases (COPD, Asthma) and inflammatory disorders (Psoriasis).
-
Key Interaction: The N5/N6 nitrogens coordinate with the conserved Glutamine (Gln) or metal ions (
) in the active site.
Kinase Inhibition (mTOR / CDK)
Derivatives substituted at the 7-position with morpholines or substituted anilines have shown potency against mTOR (Mammalian Target of Rapamycin) and CDK (Cyclin-Dependent Kinases).
-
Design Strategy: The 7-amino substituent acts as the "hinge binder," forming hydrogen bonds with the kinase backbone. The 2-ethyl group helps orient the molecule to avoid steric clashes with the gatekeeper residue.
Experimental Protocols
Protocol A: General SNAr Displacement with Amines
Use this protocol to synthesize a library of 7-amino derivatives.
Materials:
-
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (1.0 eq)
-
Amine (
) (1.2 - 1.5 eq) -
Triethylamine (
) (2.0 eq) or DIPEA -
Ethanol (EtOH) or n-Butanol (for higher temp)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the 7-chloro scaffold in 5 mL of anhydrous Ethanol.
-
Addition: Add 2.0 mmol of
, followed by 1.2 mmol of the amine. -
Reaction: Reflux the mixture at 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Note: If the amine is non-nucleophilic (e.g., aniline), switch solvent to DMF and heat to 100°C or use Buchwald conditions.
-
-
Workup: Cool to room temperature.
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Suzuki-Miyaura Coupling
Use this protocol to install aryl groups at the 7-position.
Procedure:
-
Mix: Combine 7-chloro scaffold (1.0 eq), Aryl boronic acid (1.5 eq), and
(2.0 eq) in Dioxane:Water (4:1). -
Degas: Purge with Nitrogen for 10 minutes.
-
Catalyst: Add
(5 mol%). -
Heat: Heat to 90°C under Nitrogen for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, and purify via column chromatography.
References
-
Synthesis and PDE4 Activity
- Title: Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity.
- Source: Bioorganic & Medicinal Chemistry (Elsevier).
-
URL:[Link]
-
Scaffold Design & Reactivity
-
Kinase Inhibition (General Scaffold)
- Title: Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- Source: European Journal of Medicinal Chemistry (ScienceDirect).
-
URL:[Link](Note: Discusses the bioisosteric pyrimidine, critical for SAR comparison).
-
Commercial Availability & CAS Data
- Title: 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS 192802-83-6).
- Source: PubChem / Chemical Vendors.
-
URL:[Link](Link to analog for structural verification).
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a controlled laboratory environment by qualified personnel.
Sources
- 1. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
